2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide;hydrochloride
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Overview
Description
2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide;hydrochloride is a complex organic compound with a unique structure that includes a pyrido[4,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide;hydrochloride typically involves a multi-step process. One common method starts with the preparation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of the benzyl and dichlorophenyl groups. The final step involves the formation of the acetamide and hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups or modify existing ones .
Scientific Research Applications
2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide;hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease processes.
Industry: The compound is used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Shares a similar pyrido[4,3-d]pyrimidine core but lacks the sulfanyl and acetamide groups.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains a benzyl group but differs in the core structure and functional groups
Uniqueness
The uniqueness of 2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide;hydrochloride lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H21Cl3N4O2S |
---|---|
Molecular Weight |
511.8 g/mol |
IUPAC Name |
2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C22H20Cl2N4O2S.ClH/c23-15-6-7-19(17(24)10-15)25-20(29)13-31-22-26-18-8-9-28(12-16(18)21(30)27-22)11-14-4-2-1-3-5-14;/h1-7,10H,8-9,11-13H2,(H,25,29)(H,26,27,30);1H |
InChI Key |
KSSWIIXREDOUKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)CC4=CC=CC=C4.Cl |
Origin of Product |
United States |
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